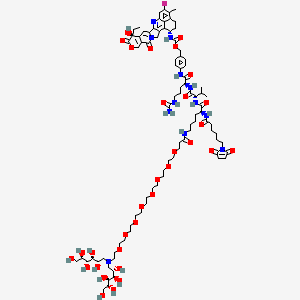

PB089

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C90H133FN12O32 |

|---|---|

Molekulargewicht |

1914.1 g/mol |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C90H133FN12O32/c1-5-90(125)60-44-66-78-58(46-103(66)86(121)59(60)52-134-87(90)122)76-62(20-19-57-54(4)61(91)45-65(97-78)75(57)76)99-89(124)135-51-55-15-17-56(18-16-55)95-83(118)64(13-11-25-94-88(92)123)98-85(120)77(53(2)3)100-84(119)63(96-72(111)14-7-6-10-26-102-73(112)21-22-74(102)113)12-8-9-24-93-71(110)23-28-126-30-32-128-34-36-130-38-40-132-42-43-133-41-39-131-37-35-129-33-31-127-29-27-101(47-67(106)79(114)81(116)69(108)49-104)48-68(107)80(115)82(117)70(109)50-105/h15-18,21-22,44-45,53,62-64,67-70,77,79-82,104-109,114-117,125H,5-14,19-20,23-43,46-52H2,1-4H3,(H,93,110)(H,95,118)(H,96,111)(H,98,120)(H,99,124)(H,100,119)(H3,92,94,123)/t62-,63-,64-,67-,68-,69+,70+,77-,79+,80+,81+,82+,90-/m0/s1 |

InChI-Schlüssel |

MDHOTIQWJWYSSB-LZQPNPEKSA-N |

Isomerische SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Pegozafermin (BIO89-100): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for pegozafermin, an investigational long-acting glycoPEGylated analog of fibroblast growth factor 21 (FGF21). Pegozafermin, also known by its development code BIO89-100, is engineered to address the underlying metabolic drivers of non-alcoholic steatohepatitis (NASH) and severe hypertriglyceridemia (SHTG).

Core Mechanism: Mimicking and Enhancing Native FGF21 Activity

Pegozafermin is designed to replicate and prolong the therapeutic effects of the endogenous hormone FGF21. Native FGF21 has a short half-life, which limits its therapeutic potential. To overcome this, pegozafermin incorporates glycoPEGylation technology and site-specific mutations. This engineering strategy extends the molecule's activity profile, allowing for less frequent dosing while maintaining its potent metabolic effects.[1]

The primary mechanism of pegozafermin involves the activation of key metabolic pathways that regulate lipid metabolism, inflammation, and fibrosis. By mimicking FGF21, pegozafermin helps to restore metabolic balance, particularly in the liver, and improve insulin (B600854) sensitivity.[1]

Signaling Pathways and Downstream Effects

The therapeutic effects of pegozafermin are mediated through a cascade of signaling events that lead to broad metabolic benefits. The key pathways and their downstream consequences are detailed below.

Pegozafermin Signaling Pathway

Caption: Pegozafermin's multi-faceted mechanism of action.

Key Therapeutic Effects and Supporting Data

Clinical trials have demonstrated that pegozafermin leads to significant improvements in liver health and overall metabolic profiles in patients with NASH. These effects are a direct result of its mechanism of action.

| Therapeutic Effect | Observed Clinical Outcome |

| Improved Liver Histology | Reduction in liver fat, inflammation, and fibrosis.[1] |

| Enhanced Lipid Metabolism | Restoration of the balance of free fatty acid handling in the liver.[1] |

| Increased Insulin Sensitivity | Mediated in part by increased production of adiponectin.[1] |

| Anti-inflammatory and Anti-fibrotic Effects | Direct inhibition of inflammatory and fibrotic pathways.[1] |

Experimental Protocols

The development and characterization of pegozafermin have involved a range of preclinical and clinical experimental protocols. While specific, detailed internal protocols are proprietary, the following outlines the general methodologies employed in the field to evaluate a novel FGF21 analog like pegozafermin.

General Experimental Workflow for Preclinical Evaluation

Caption: Generalized preclinical experimental workflow.

Alternative Candidate: PB089 as a Drug-Linker Conjugate

Initial database searches also identified "this compound" as a drug-linker conjugate used in the context of Antibody-Drug Conjugates (ADCs). This specific molecule is composed of a degradable polyethylene (B3416737) glycol (PEG) linker and the topoisomerase I inhibitor exatecan.[2]

Structure of this compound Drug-Linker Conjugate

Caption: Components of the this compound drug-linker conjugate.

In this application, the "mechanism of action" would refer to the function of the linker in ADC technology, which is to stably connect the antibody to the cytotoxic payload and then release the payload at the target cancer cell. The ultimate cell-killing mechanism is that of exatecan, a DNA damaging agent.

References

A Technical Guide to the Exatecan Payload in Conjunction with the PB089 ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Exatecan payload when paired with the PB089 linker for the development of antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload for next-generation ADCs due to its high cytotoxicity and ability to overcome certain drug resistance mechanisms. The this compound linker, a hydrophilic, cleavable linker, is designed to ensure stability in circulation and efficient release of Exatecan within the target tumor microenvironment. This document details the mechanism of action, quantitative data from relevant studies, and comprehensive experimental protocols for the synthesis and evaluation of Exatecan-based ADCs.

Introduction to Exatecan and the this compound Linker

Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its antineoplastic properties.[1] As a topoisomerase I inhibitor, Exatecan exerts its cytotoxic effects by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Its high potency and demonstrated "bystander effect"—the ability of the released payload to kill neighboring cancer cells—make it an attractive candidate for ADC development.[3]

The this compound linker is a drug-linker conjugate that incorporates a polyethylene (B3416737) glycol (PEG) unit and a cleavable dipeptide sequence attached to the Exatecan payload.[1][4] The inclusion of a hydrophilic PEG spacer is a key feature, designed to mitigate the hydrophobicity of the Exatecan payload.[5] This can improve the pharmacokinetic profile of the resulting ADC, reducing the likelihood of aggregation and rapid clearance from circulation, thereby widening the therapeutic window.[4] While specific details on the this compound linker are proprietary, patent literature suggests it belongs to a class of linkers utilizing a cleavable peptide, such as valine-citrulline or valine-alanine, which are substrates for lysosomal proteases like Cathepsin B.[6][7]

Mechanism of Action

The therapeutic efficacy of an ADC composed of an antibody, the this compound linker, and the Exatecan payload is achieved through a multi-step process:

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

-

Proteolytic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the dipeptide sequence within the this compound linker.[7]

-

Payload Release: This cleavage initiates the release of the Exatecan payload from the linker.

-

Topoisomerase I Inhibition: The released Exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks.[1]

-

DNA Damage and Apoptosis: The accumulation of these stabilized cleavage complexes leads to double-strand DNA breaks during DNA replication, triggering a DNA damage response and ultimately leading to programmed cell death (apoptosis).[1]

Data Presentation

The following tables summarize key quantitative data for Exatecan and representative Exatecan-based ADCs with hydrophilic, cleavable linkers similar in concept to this compound.

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Prostate | 0.5 - 1.5 |

| MOLT-4 | Leukemia | 0.2 - 0.8 |

| NCI-N87 | Gastric | 1.0 - 2.0 |

| SK-BR-3 | Breast | 0.8 - 1.8 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Characteristics of a Representative High-DAR Exatecan ADC with a Hydrophilic Linker

| Parameter | Value | Method |

| Average Drug-to-Antibody Ratio (DAR) | ~8 | HIC-HPLC, RP-HPLC, Mass Spectrometry |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (7 days) | >90% intact ADC | LC-MS |

| In Vivo Half-life | Similar to naked antibody | Pharmacokinetic analysis in rodents |

Data is representative of high-DAR Exatecan ADCs with hydrophilic linkers designed to improve pharmacokinetics.[5][8]

Table 3: In Vivo Efficacy of a Representative Exatecan ADC

| Xenograft Model | Cancer Type | ADC Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| NCI-N87 | Gastric | 1 | Significant tumor regression |

| COLO205 | Colorectal | 10 | Durable tumor regression |

| HER2+ Breast Cancer PDX | Breast | 3-10 | Potent anti-tumor activity |

TGI data is a qualitative summary of findings from various preclinical studies on Exatecan ADCs with advanced linker technologies.[8]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of Exatecan-PB089 ADCs.

ADC Synthesis and Purification

This protocol describes a common method for conjugating a maleimide-functionalized Exatecan-PB089 linker to a monoclonal antibody via cysteine residues.

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 7.4).

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a specific molar excess to achieve the desired number of free thiols.

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation:

-

Dissolve the maleimide-activated Exatecan-PB089 linker in a suitable solvent like DMSO.

-

Add the linker solution to the reduced antibody solution. The molar ratio of the linker to the antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Quenching:

-

Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker.

-

Incubate for 20-30 minutes.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload, excess quenching agent, and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Drug-to-Antibody Ratio (DAR) Determination

The average DAR can be determined using several methods.

-

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Use a HIC column (e.g., Butyl-NPR) on an HPLC system.

-

Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).

-

Inject the ADC sample.

-

Elute with a decreasing salt gradient to a low-salt mobile phase.

-

Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (0, 2, 4, 6, 8) will elute at different retention times due to increasing hydrophobicity with higher DAR.

-

Calculate the average DAR by integrating the peak areas of the different species.[6]

-

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and a wavelength specific to Exatecan (e.g., 370 nm).

-

Using the known extinction coefficients of the antibody and Exatecan at these wavelengths, calculate their respective concentrations.

-

The DAR is then calculated as the molar ratio of the drug to the antibody.[6]

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the Exatecan-PB089 ADC, a non-targeting control ADC, and free Exatecan.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) or CellTiter-Glo®.

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.

In Vivo Efficacy Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor activity of the ADC.

-

Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Exatecan-PB089 ADC at various doses). Administer the ADC, typically via a single intravenous injection.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Exatecan-PB089 ADCs.

Caption: Mechanism of action of an Exatecan-PB089 ADC.

Caption: General workflow for ADC synthesis and characterization.

Caption: Workflow for a typical in vivo ADC efficacy study.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Chemistry of PB089: A Technical Guide to its Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate chemistry of the cleavable linker found in PB089, a drug-linker conjugate designed for the targeted delivery of the potent topoisomerase I inhibitor, Exatecan. Understanding the nuances of this linker's design, stability, and cleavage mechanism is paramount for its successful application in the development of next-generation antibody-drug conjugates (ADCs).

Introduction to this compound and its Strategic Design

This compound is a sophisticated drug-linker construct that embodies a strategic approach to cancer therapy. It comprises three key components: the cytotoxic payload Exatecan, a hydrophilic polyethylene (B3416737) glycol (PEG) unit, and a protease-cleavable linker system.[1] This design aims to ensure the stable transport of the highly potent Exatecan through the systemic circulation to the tumor site, followed by its specific release within the target cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[2][3]

The core of this compound's functionality lies in its cleavable linker. This linker is engineered to be selectively cleaved by enzymes that are highly active within the lysosomal compartments of tumor cells. This targeted release mechanism is a critical feature of many advanced ADCs, enabling the delivery of unmodified, highly potent payloads directly to their site of action.[2][4]

The Architectural Blueprint of the this compound Linker

The this compound linker is a multi-component system meticulously designed for stability in circulation and efficient cleavage upon internalization into target cells. While the precise, complete structure of this compound is proprietary, available information and analysis of similar compounds suggest the following key components:

-

A Protease-Cleavable Dipeptide Motif: The linker incorporates a valine-citrulline (Val-Cit) dipeptide sequence. This specific motif is a well-established substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in various tumor types.[5][6] The enzymatic cleavage of the amide bond between valine and citrulline is the initiating step for drug release.

-

A Self-Immolative Spacer: Following the dipeptide is a p-aminobenzyl carbamate (B1207046) (PABC) spacer. This "self-immolative" unit is crucial for the efficient release of the unmodified payload. Once the Val-Cit sequence is cleaved, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the drug.[5]

-

A Hydrophilic PEG Unit: A polyethylene glycol (PEG) chain is integrated into the linker. This component serves to enhance the hydrophilicity of the overall ADC, which can improve its pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.

-

An Antibody Conjugation Moiety: The linker is terminated with a reactive group, typically a maleimide (B117702), which allows for covalent attachment to the thiol groups of cysteine residues on a monoclonal antibody. This forms a stable thioether bond, ensuring the secure connection of the drug-linker to its antibody carrier.

The Mechanism of Action: A Step-by-Step Release Pathway

The targeted delivery and release of Exatecan by an ADC incorporating the this compound linker follows a well-orchestrated sequence of events. The general mechanism of action for ADCs involves the antibody binding to a specific antigen on cancerous cells, followed by internalization.[2] Once inside the cell, the degradation of the antibody and/or cleavage of the linker in the endosomal-lysosomal compartments releases the drug payload.[2]

Figure 1. Mechanism of action for an ADC utilizing a cleavable linker like this compound.

Quantitative Data and Performance Metrics

The performance of a cleavable linker is assessed by its stability in circulation and its efficiency of cleavage at the target site. The following table summarizes representative data for Val-Cit-PAB-based linkers, which are structurally analogous to the core of the this compound linker.

| Parameter | Typical Value | Significance |

| Plasma Stability (t1/2) | > 100 hours | High stability in circulation is crucial to prevent premature drug release and associated off-target toxicity. |

| Cathepsin B Cleavage Rate | High | Efficient cleavage by lysosomal proteases ensures rapid release of the payload within the target cell. |

| Bystander Effect | Variable | The ability of the released, membrane-permeable drug to kill neighboring antigen-negative tumor cells can enhance therapeutic efficacy. |

Experimental Protocols

The development and characterization of ADCs with cleavable linkers like this compound involve a series of well-defined experimental protocols.

Synthesis of the Drug-Linker Conjugate

The synthesis of a drug-linker like this compound is a multi-step process in organic chemistry. A representative workflow is outlined below.

Figure 2. A generalized synthetic workflow for a drug-linker like this compound.

Antibody-Drug Conjugation

The conjugation of the this compound linker to a monoclonal antibody is typically achieved through the reaction of the maleimide group on the linker with reduced cysteine residues on the antibody.

Protocol:

-

Antibody Reduction: The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds and expose free thiol groups.

-

Conjugation Reaction: The this compound drug-linker, dissolved in a suitable organic co-solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature and pH.

-

Purification: The resulting ADC is purified to remove unconjugated linker and antibody, as well as any aggregates. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Cleavage Assay

To confirm the enzymatic cleavage of the linker, an in vitro assay using purified Cathepsin B is performed.

Protocol:

-

Incubation: The ADC is incubated with purified Cathepsin B in an appropriate buffer system that mimics the lysosomal environment (e.g., acidic pH).

-

Time-Course Sampling: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify the release of the free drug over time.

Logical Relationships in Linker Design

The design of a cleavable linker like that in this compound involves a balance of competing properties to achieve the desired therapeutic window.

Figure 3. The logical interplay of components in the this compound linker design.

Conclusion

The cleavable linker of this compound represents a sophisticated and highly engineered component critical to the function of ADCs. Its design, which balances the need for stability in the bloodstream with the requirement for efficient, targeted cleavage within tumor cells, is a testament to the advancements in bioconjugation chemistry. A thorough understanding of the structure, mechanism, and experimental considerations of this linker is essential for researchers and developers working to harness the power of ADCs in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. njbio.com [njbio.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Drug-Linker Conjugate PB089 (CAS Number 2892336-54-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB089, identified by CAS number 2892336-54-6, is a technologically advanced drug-linker conjugate developed for application in Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs designed to target and eliminate cancer cells while minimizing damage to healthy tissues. They achieve this by combining the specificity of a monoclonal antibody with the high potency of a cytotoxic agent through a specialized linker molecule. This compound represents a key component in this tripartite system, comprising the potent topoisomerase I inhibitor, Exatecan, attached to a cleavable linker system incorporating a polyethylene (B3416737) glycol (PEG) unit. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Components of this compound

This compound is a sophisticated chemical entity designed for optimal performance within an ADC construct. Its core components are:

-

Payload: Exatecan, a highly potent derivative of camptothecin, which functions as a topoisomerase I inhibitor.

-

Linker: A cleavable linker system that includes a PEG unit. The linker is designed to be stable in systemic circulation and to release the Exatecan payload under specific conditions within the target cancer cell.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2892336-54-6 |

| Molecular Formula | C₉₀H₁₃₃FN₁₂O₃₂ |

| Molecular Weight | 1914.08 g/mol |

| Appearance | Light yellow to green-yellow solid powder |

| Hydrogen Bond Donor Count | 19 |

| Hydrogen Bond Acceptor Count | 35 |

| Rotatable Bond Count | 67 |

| SMILES | O=C(OCC(C=C1)=CC=C1NC(--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)=O)NC(CCCCCN(C2=O)C(C=C2)=O)=O)=O)=O)=O)N[C@@H]3C(C4=C5CC3)=C(CN6C7=CC([C@@]8(O)CC)=C(COC8=O)C6=O)C7=NC4=CC(F)=C5C |

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of Exatecan to cancer cells. The overall mechanism of action can be delineated into several key stages, as illustrated in the signaling pathway diagram below.

-

Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, forming an endosome.

-

Trafficking: The endosome containing the ADC traffics to a lysosome.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the cleavable linker of this compound is designed to be hydrolyzed, releasing the active Exatecan payload.

-

Nuclear Entry: The released Exatecan, being membrane-permeable, can then diffuse from the lysosome into the cytoplasm and subsequently enter the nucleus.

-

Topoisomerase I Inhibition: In the nucleus, Exatecan binds to and stabilizes the transient complex formed between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme to relieve torsional stress during DNA replication and transcription.

-

DNA Damage: The stabilized Topoisomerase I-DNA complexes collide with the replication fork, leading to the formation of irreversible DNA double-strand breaks.

-

Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately programmed cell death (apoptosis).

Experimental Protocols

The evaluation of ADCs incorporating this compound involves a series of in vitro and in vivo assays to determine their efficacy and therapeutic window. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay is designed to determine the cytotoxic potential of an ADC containing this compound against cancer cell lines.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC containing this compound

-

Control antibody (without the drug-linker)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

ADC Preparation and Treatment: Prepare a series of dilutions of the ADC containing this compound and the control antibody in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include wells with medium only as a negative control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of an ADC containing this compound in a living organism.

Objective: To assess the tumor growth inhibition caused by the ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

Antigen-positive human cancer cell line

-

ADC containing this compound

-

Vehicle control (e.g., saline)

-

Matrigel (optional)

-

Calipers

-

Anesthetic

Procedure:

-

Tumor Implantation:

-

Harvest cultured antigen-positive cancer cells and resuspend them in a sterile solution (e.g., PBS or a mix of PBS and Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

ADC Administration:

-

Administer the ADC containing this compound and the vehicle control to their respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over time.

-

-

Monitoring:

-

Continue to monitor tumor volume and the body weight of the mice regularly (e.g., twice a week) for the duration of the study.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint and Data Analysis:

-

The study may be concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth curves between the treated and control groups to determine the level of tumor growth inhibition.

-

Quantitative Data

As of the date of this document, specific in vitro cytotoxicity (IC₅₀) and in vivo tumor growth inhibition data for this compound (CAS 2892336-54-6) are not publicly available in the reviewed literature. The development of novel drug-linker conjugates is often proprietary, with detailed performance data typically disclosed in patent applications or subsequent scientific publications. The patent application WO2023280227A2 is the most likely source for such data. For reference, Exatecan-based ADCs have been reported to exhibit potent, sub-nanomolar IC₅₀ values against various cancer cell lines in vitro.

Conclusion

This compound is a promising drug-linker conjugate that leverages the high potency of the topoisomerase I inhibitor Exatecan for targeted cancer therapy within an ADC framework. Its design, incorporating a cleavable linker with a PEG moiety, aims to provide a stable and effective means of delivering this potent payload to tumor cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of ADCs constructed with this compound. Further research and disclosure of quantitative data will be crucial in fully elucidating the therapeutic potential of this advanced drug-linker conjugate.

An In-depth Technical Guide to the Topoisomerase I Inhibition by the PB089 Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The efficacy of an ADC is critically dependent on the potency and properties of its cytotoxic payload. PB089 is a drug-linker conjugate designed for ADCs, featuring the potent topoisomerase I inhibitor exatecan (B1662903). This technical guide provides a comprehensive overview of the core mechanism of action of the this compound payload, supported by preclinical data from closely related exatecan-based ADCs, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

This compound consists of exatecan attached to a cleavable linker that includes a polyethylene (B3416737) glycol (PEG) unit.[1] The inclusion of a PEG linker in ADC design is a strategy to improve the solubility and pharmacokinetic properties of the conjugate.[2][3]

Core Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic component of the this compound payload is exatecan, a potent derivative of camptothecin. Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I (TOP1), an essential enzyme involved in DNA replication and transcription.

TOP1 relieves torsional stress in DNA by inducing transient single-strand breaks. The process involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is bound to the 3'-end of the cleaved DNA strand. Normally, this complex is short-lived, and TOP1 rapidly re-ligates the DNA backbone.

Exatecan stabilizes the TOP1cc, preventing the re-ligation of the DNA strand. This leads to an accumulation of these stalled complexes. When a replication fork collides with a stabilized TOP1cc, the transient single-strand break is converted into a permanent and lethal double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[4][5]

Data Presentation

While specific preclinical data for the this compound payload is not publicly available, the following tables summarize the in vitro and in vivo performance of exatecan and closely related exatecan-based ADCs with hydrophilic linkers, which can serve as a proxy for the expected activity of ADCs utilizing the this compound payload.

Table 1: In Vitro Cytotoxicity of Exatecan and Comparative TOP1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Exatecan | Multiple | Breast, Colon, Stomach, Lung | 0.877 - 2.92 (ng/mL) | [4] |

| PC-6 | Lung | 0.186 (ng/mL) | [4] | |

| PC-6/SN2-5 | Lung (Resistant) | 0.395 (ng/mL) | [4] | |

| SN38 | Multiple | Various | 2-10 fold less potent than Exatecan | [2] |

| DXd | Multiple | Various | 2-10 fold less potent than Exatecan | [2] |

Table 2: In Vitro Cytotoxicity of HER2-Targeted Exatecan-Based ADCs

| ADC | Cell Line | HER2 Status | IC50 (nM) | Reference |

| Tra-Exa-PSAR10 (DAR 8) | SKBR-3 | High | ~0.05 | [6] |

| NCI-N87 | High | ~0.17 | [6] | |

| OE-19 | High | ~0.1 | [6] | |

| MDA-MB-361 | Low | ~1 | [6] | |

| MCF-7 | Negative | >100 | [7] | |

| Trastuzumab-LP5 (PEG24, DAR 8) | NCI-N87 | High | Not specified, but potent | [2] |

| SK-BR-3 | High | Not specified, but potent | [2] |

Table 3: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC | Xenograft Model | Dose | Outcome | Reference |

| Tra-Exa-PSAR10 | NCI-N87 (gastric) | 1 mg/kg | Strong tumor growth inhibition, outperforming DS-8201a | [6][7] |

| Trastuzumab-LP5 | NCI-N87 (gastric) | 0.25, 0.5, 1, 2 mg/kg | Superior efficacy over Enhertu at all dose levels | [2] |

| PEG-Exatecan | MX-1 (breast, BRCA1-deficient) | 10 µmol/kg (single dose) | Complete tumor growth suppression for over 40 days | [8] |

Table 4: Pharmacokinetic Parameters of an Exatecan-PEG Conjugate

| Conjugate | Half-life (circulating) | Half-life (renal elimination) | Half-life (Exatecan release) | Reference |

| PEG-Exa (4-arm 40 kDa PEG) | ~12 hours (apparent) | ~18 hours | ~40 hours | [8] |

Experimental Protocols

Detailed methodologies are essential for the evaluation of topoisomerase I inhibitors and ADCs. The following are representative protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (Resazurin-Based)

This assay determines the concentration of an ADC required to inhibit the proliferation of cancer cells.

Materials:

-

Target cancer cell lines (e.g., HER2-positive and HER2-negative)

-

Complete cell culture medium

-

ADC constructs and control antibodies

-

Resazurin (B115843) sodium salt solution

-

96-well microplates

-

Microplate reader (fluorescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Incubate for 5-7 days.[2]

-

Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Topoisomerase I DNA Cleavage Assay

This assay assesses the ability of a compound to stabilize the TOP1-DNA cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Recombinant human topoisomerase I

-

Exatecan or other test compounds

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. An effective topoisomerase I inhibitor will prevent the relaxation of the supercoiled DNA.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This study evaluates the antitumor activity of an ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Human cancer cell line for xenograft implantation

-

ADC formulation for intravenous administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC and vehicle control intravenously at the specified doses and schedule.

-

Tumor Measurement: Continue to measure tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.

Conclusion

The this compound payload, which utilizes the potent topoisomerase I inhibitor exatecan, represents a promising component for the development of next-generation antibody-drug conjugates. The mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, leads to potent cytotoxicity in cancer cells. Preclinical data from structurally similar exatecan-based ADCs with hydrophilic linkers demonstrate impressive in vitro potency and in vivo efficacy, suggesting a favorable therapeutic potential for ADCs incorporating the this compound payload. The inclusion of a PEG linker is anticipated to confer beneficial physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the robust evaluation of ADCs based on the this compound payload, facilitating their continued development and translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

No Publicly Available Data for PB089 in Targeted Cancer Therapy Research

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, preclinical or clinical data, or mechanism of action has been identified for a compound designated "PB089" in the context of targeted cancer therapy.

This lack of public information prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is an internal development codename for a very early-stage compound that has not yet been disclosed in published literature or public forums. Alternatively, it may be a typographical error, or the research may be proprietary and not yet available in the public domain.

Without any foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on novel targeted cancer therapies are encouraged to consult peer-reviewed scientific journals, presentations from major oncology conferences, and publicly accessible clinical trial registries for the most current and validated research.

For information on publicly disclosed targeted therapies, valuable resources include:

-

The National Cancer Institute (NCI) website

-

The ClinicalTrials.gov database

-

PubMed and other scientific literature databases

Should information on "this compound" become publicly available, a technical guide could be developed. At present, the absence of data makes it impossible to fulfill the request.

Unraveling the Identity of PB089: A Case of Mistaken Identity in Payload Delivery Systems

Initial investigations into the entity designated "PB089" have revealed a significant lack of publicly available information regarding a specific payload delivery system under this identifier. Searches for a technical guide or whitepaper on a "this compound payload delivery system" did not yield any direct results, suggesting that "this compound" may not be a recognized public designation for such a technology.

Further research into databases and clinical trial registries indicates that the identifier "this compound" is not associated with a distinct drug delivery platform. However, the alphanumeric combination does appear in relation to different pharmaceutical compounds, leading to a potential case of mistaken identity.

Clinical trial documentation refers to "BCD-089," a designation for the drug Levilimab, an IL-6 receptor inhibitor.[1] Separately, research on brain tumors involves "LBH589," the investigational drug Panobinostat.[2] Additionally, the biopharmaceutical company 89bio is developing "pegozafermin," also known as BIO89-100, for nonalcoholic steatohepatitis (NASH) and severe hypertriglyceridemia (SHTG).[3][4]

It is plausible that "this compound" could be an internal project code, a preclinical designation not yet in the public domain, or a simple misinterpretation of an existing drug identifier. Without a clear and verifiable link to a specific payload delivery system, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on payload delivery systems, it is crucial to utilize precise and publicly recognized identifiers. In the absence of further clarifying information on "this compound," it is recommended to focus on the known delivery mechanisms of specific therapeutic agents or established platform technologies.

Should "this compound" be a proprietary or emerging technology, it is anticipated that information will be disseminated through official channels such as company press releases, peer-reviewed publications, or presentations at scientific conferences. Until such information becomes available, a comprehensive technical analysis remains elusive.

References

In Vitro Profile of PB089: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the in vitro characteristics of PB089, an antibody-drug conjugate (ADC), have been conducted to elucidate its mechanism of action and cytotoxic potential. As an ADC, this compound is engineered to selectively target and eliminate cancer cells by leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic payload, Exatecan. Exatecan is a topoisomerase I inhibitor, a class of chemotherapeutic agents known to induce DNA damage and trigger apoptosis in rapidly dividing cells. This document provides a technical guide to the preliminary in vitro studies of this compound, detailing the experimental methodologies employed and summarizing the key findings.

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic payload of this compound, Exatecan, exerts its therapeutic effect by targeting DNA topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism of action involves the stabilization of the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When these stalled cleavage complexes are encountered by the replication machinery, they are converted into irreversible double-strand DNA breaks. The resulting extensive DNA damage activates cellular DNA damage response pathways, ultimately culminating in programmed cell death, or apoptosis.

Signaling Pathway of this compound-mediated Cytotoxicity

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

In Vitro Experimental Protocols

To evaluate the efficacy and mechanism of this compound, a series of in vitro assays are typically employed. The following sections detail the standard methodologies for these key experiments.

Cell Viability (Cytotoxicity) Assay

The in vitro cytotoxicity of this compound is determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound, a relevant isotype control ADC, and free Exatecan.

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the cytotoxic effects to manifest.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured.

-

CellTiter-Glo® Assay: A reagent that measures ATP levels, indicative of cell viability, is added to each well, and luminescence is recorded.

-

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Topoisomerase I Inhibition Assay

This assay directly measures the ability of the released Exatecan from this compound to inhibit the catalytic activity of topoisomerase I.

Protocol:

-

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I enzyme, and varying concentrations of the test compound (e.g., Exatecan released from this compound) is prepared in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA products are resolved on an agarose (B213101) gel. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing drug concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis and distinguish it from necrosis.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Quantitative Data Summary

At present, specific quantitative data from in vitro studies of this compound are not publicly available. As research progresses, it is anticipated that data on IC50 values across various cancer cell lines and the quantitative effects on topoisomerase I activity and apoptosis induction will be published. This section will be updated as such data becomes available.

Table 1: In Vitro Cytotoxicity of this compound (Data Pending)

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| TBD | TBD | TBD |

| TBD | TBD | TBD |

| TBD | TBD | TBD |

Table 2: Topoisomerase I Inhibition by this compound-derived Exatecan (Data Pending)

| Parameter | Value |

|---|

| IC50 (nM) | TBD |

Table 3: Apoptosis Induction by this compound (Data Pending)

| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Early + Late) |

|---|---|---|

| TBD | TBD | TBD |

| TBD | TBD | TBD |

Conclusion

The preliminary in vitro evaluation of this compound is focused on confirming its mechanism of action as a topoisomerase I inhibitor-based ADC and quantifying its cytotoxic potency against relevant cancer cell lines. The experimental protocols described herein provide a robust framework for these initial studies. The anticipated data will be crucial for the further development of this compound as a potential therapeutic agent. Future in vitro studies may also explore aspects such as bystander killing effect, internalization kinetics, and mechanisms of potential resistance.

Methodological & Application

Application Notes and Protocols for the Conjugation of PB089 to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. PB089 is a drug-linker construct containing a cleavable linker and the topoisomerase I inhibitor Exatecan as the cytotoxic payload.[1] This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, outlining the necessary reagents, equipment, and procedural steps. The protocol is based on established methods for ADC conjugation, particularly utilizing thiol-maleimide chemistry, which is a common strategy for linking payloads to antibodies.[2]

Principle of the Method

The conjugation of this compound to a monoclonal antibody is typically achieved through a multi-step process that begins with the partial reduction of the antibody's interchain disulfide bonds to generate reactive sulfhydryl groups. This is followed by the conjugation of the maleimide-functionalized this compound drug-linker to these sulfhydryl groups. The resulting antibody-drug conjugate is then purified to remove unconjugated drug-linker, unreacted antibody, and aggregates. The final ADC is characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |

| This compound Drug-Linker | MedchemExpress | Cytotoxic payload and linker |

| Tris(2-carboxyethyl)phosphine (TCEP) | Standard lab supplier | Reducing agent for antibody disulfide bonds |

| N-Acetyl Cysteine | Standard lab supplier | Quenching agent for unreacted maleimide (B117702) groups |

| Phosphate Buffered Saline (PBS), pH 7.4 | Standard lab supplier | Buffer for antibody preparation and purification |

| Dimethyl Sulfoxide (DMSO) | Standard lab supplier | Solvent for dissolving this compound |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | For buffer exchange and concentration of the antibody |

| Size Exclusion Chromatography (SEC) Column | Various | Purification of the ADC |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | Purification and characterization of the ADC |

| UV/Vis Spectrophotometer | Standard lab equipment | To determine protein concentration |

Experimental Protocols

Antibody Preparation and Reduction

This step involves preparing the antibody in the appropriate buffer and partially reducing its disulfide bonds to generate free sulfhydryl groups for conjugation.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it should be exchanged into a suitable buffer such as PBS, pH 7.4. This can be achieved using centrifugal filter units.[3][4]

-

Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[]

-

Reduction:

-

Add a solution of 10 mM TCEP to the antibody solution to achieve a final molar ratio of approximately 10:1 (TCEP:antibody).[]

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[]

-

Immediately purify the reduced antibody using a desalting column to remove excess TCEP.[]

-

Conjugation of this compound to the Antibody

This step involves the reaction of the maleimide group on the this compound linker with the newly generated sulfhydryl groups on the antibody.

-

Prepare this compound Solution: Dissolve the this compound drug-linker in DMSO to a concentration of 10 mM.[]

-

Conjugation Reaction:

-

Add the maleimide-activated this compound solution to the reduced antibody solution. A typical molar ratio of drug-linker to antibody is 5:1.[]

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.[]

-

-

Quenching:

Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove impurities such as free drug-linker, unconjugated antibody, and aggregates.[7][][9]

-

Purification Method: A combination of chromatography techniques is often employed for ADC purification.[][10]

-

Size Exclusion Chromatography (SEC): This is used to separate the larger ADC from the smaller, unconjugated drug-linker and quenching agent.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios and to remove aggregates.[][10]

-

Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and removal of small molecule impurities.[][11]

-

-

Procedure:

-

Load the quenched reaction mixture onto a pre-equilibrated SEC column.

-

Elute the ADC with PBS, pH 7.4.

-

Collect the fractions containing the ADC, which will be the first major peak.

-

If further purification is needed to separate different DAR species, proceed with HIC.

-

Characterization of the this compound-Antibody Conjugate

The final ADC product should be characterized to ensure it meets the desired specifications.

-

Protein Concentration: Determine the final concentration of the ADC using a UV/Vis spectrophotometer by measuring the absorbance at 280 nm.[4]

-

Drug-to-Antibody Ratio (DAR): The DAR can be determined using several methods:

-

UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload (e.g., 330 nm for PBD-based payloads), the DAR can be calculated.[6]

-

Mass Spectrometry: This technique provides a precise measurement of the masses of different ADC species, allowing for the determination of the DAR distribution.[2]

-

-

Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final product.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.

-

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the conjugation of a drug-linker to an antibody. These values may require optimization for specific antibodies and applications.

| Parameter | Typical Value | Reference |

| Antibody Preparation | ||

| Antibody Concentration | 1-2 mg/mL | [] |

| TCEP:Antibody Molar Ratio | 10:1 | [] |

| Reduction Incubation Time | 30 minutes | [] |

| Conjugation | ||

| Drug-Linker:Antibody Molar Ratio | 5:1 | [] |

| Conjugation Incubation Time | 1 hour | [] |

| Purification & Characterization | ||

| Expected ADC Recovery | > 60% | [12] |

| Optimal Drug-to-Antibody Ratio (DAR) | 2 - 4 | General knowledge |

| Aggregate Content | < 5% | General knowledge |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound-antibody conjugation.

Thiol-Maleimide Conjugation Chemistry

Caption: Thiol-maleimide conjugation reaction.

Conclusion

The protocol described in these application notes provides a comprehensive guide for the successful conjugation of the this compound drug-linker to a monoclonal antibody. Adherence to these procedures, coupled with careful optimization for the specific antibody being used, will enable the production of a high-quality antibody-drug conjugate for research and development purposes. It is crucial to perform thorough characterization of the final product to ensure its efficacy and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. colibri-cytometry.com [colibri-cytometry.com]

- 4. furthlab.xyz [furthlab.xyz]

- 6. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]

- 12. Scalable conjugation and characterization of immunoglobulins with stable mass isotope reporters for single-cell mass cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of PB089 in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity and enhances therapeutic efficacy by combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and mechanism of drug release of the ADC.

PB089 is a state-of-the-art drug-linker conjugate designed for the synthesis of ADCs. It comprises three key components:

-

Payload: Exatecan, a potent topoisomerase I inhibitor.

-

Linker: A cleavable linker incorporating a polyethylene (B3416737) glycol (PEG) unit.

-

Conjugation Moiety: A maleimide (B117702) group for covalent attachment to the antibody.

The PEG unit in the linker enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC, and potentially allow for a higher drug-to-antibody ratio (DAR). The cleavable nature of the linker is designed to ensure that the highly potent Exatecan payload is released preferentially within the target cancer cells.

These application notes provide a comprehensive guide to the use of this compound in the synthesis and characterization of ADCs, including detailed experimental protocols, expected quantitative data, and a description of the underlying mechanisms of action.

Mechanism of Action

The therapeutic effect of an ADC synthesized with this compound is a multi-step process that begins with targeting and culminates in cancer cell death.

-

Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the cleavable linker of this compound is designed to be susceptible to cleavage by lysosomal enzymes (e.g., Cathepsin B) or the acidic environment, leading to the release of the Exatecan payload.

-

Topoisomerase I Inhibition: The released Exatecan, a potent topoisomerase I inhibitor, diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.

-

DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to the formation of permanent double-strand DNA breaks, triggering a DNA damage response cascade that ultimately results in cell cycle arrest and apoptosis (programmed cell death).

Signaling Pathway of Exatecan-Induced Apoptosis

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of Exatecan-based ADCs. The values are representative and may vary depending on the specific monoclonal antibody, reaction conditions, and analytical methods used.

Table 1: ADC Synthesis and Characterization Parameters

| Parameter | Typical Value/Range | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) |

| Conjugation Efficiency | > 90% | RP-HPLC, HIC |

| Monomeric ADC Purity | > 95% | Size-Exclusion Chromatography (SEC) |

| Residual Free Drug-Linker | < 1% | RP-HPLC |

Table 2: In Vitro Cytotoxicity of Exatecan and Exatecan-ADCs

| Compound | Cell Line | Target Antigen Expression | IC50 (nM) |

| Free Exatecan | Various Cancer Cell Lines | N/A | 0.1 - 10 |

| Exatecan-ADC (Target Positive) | e.g., SK-BR-3 | High | 0.1 - 20 |

| Exatecan-ADC (Target Negative) | e.g., MDA-MB-468 | Low/Negative | > 1000 |

| Non-binding Control ADC | Target Positive Cell Line | High | > 1000 |

Table 3: In Vivo Efficacy of a Representative Exatecan-ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 0 |

| Non-binding Control ADC | 10 | < 10 |

| Exatecan-ADC | 1 | 50 - 70 |

| Exatecan-ADC | 3 | > 90 |

| Exatecan-ADC | 10 | Tumor Regression |

Experimental Protocols

The synthesis of an ADC using this compound involves a multi-step process that requires careful execution and characterization at each stage. The following protocols are based on the widely used thiol-maleimide conjugation chemistry.

Experimental Workflow

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl (thiol) groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5) with 2 mM EDTA

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation:

-

Adjust the concentration of the mAb solution to 5-10 mg/mL in the Reaction Buffer.

-

Ensure the buffer is degassed to minimize re-oxidation of the thiol groups.

-

-

Reduction Reaction:

-

Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

-

Add the reducing agent to the mAb solution at a molar ratio of 2-5 moles of reducing agent per mole of mAb. The optimal ratio should be determined empirically to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Removal of Reducing Agent:

-

Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent interference with the subsequent conjugation reaction.

-

The resulting solution contains the reduced mAb with reactive thiol groups. It is recommended to proceed to the conjugation step immediately.

-

Protocol 2: Thiol-Maleimide Conjugation with this compound

This protocol details the conjugation of the maleimide-activated this compound to the reduced antibody.

Materials:

-

Reduced mAb solution from Protocol 1

-

This compound drug-linker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in DMSO to prepare a stock solution of 10-20 mM. Ensure complete dissolution.

-

-

Conjugation Reaction:

-

Cool the reduced mAb solution to 4°C in an ice bath.

-

Add the this compound stock solution to the reduced mAb solution with gentle stirring. A typical molar excess of this compound is 1.5 to 5-fold over the available thiol groups on the antibody. The optimal ratio should be determined to achieve the target DAR and minimize aggregation.

-

Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour. The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the specific reaction of maleimides with thiols.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent (e.g., NAC) at a 20-fold molar excess over the initial amount of this compound.

-

Incubate for an additional 20-30 minutes at room temperature.

-

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC from unreacted drug-linker and quenching reagent, followed by analytical characterization.

Materials:

-

Crude ADC reaction mixture from Protocol 2

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Storage Buffer: e.g., PBS, pH 7.4 or a formulation buffer

-

Analytical Instruments: HPLC system with HIC, SEC, and RP columns; Mass Spectrometer.

Procedure:

-

Purification:

-

Purify the crude ADC mixture using SEC or TFF to remove excess this compound, quenching reagent, and DMSO.

-

The mobile phase for SEC should be the desired final storage buffer.

-

Collect the fractions corresponding to the monomeric ADC peak.

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of different drug-loaded species using HIC-HPLC. RP-HPLC of the reduced and deglycosylated ADC can also be used.

-

Aggregation Analysis: Assess the percentage of high molecular weight aggregates in the purified ADC solution using SEC-HPLC.

-

Purity and Identity: Confirm the molecular weight of the light and heavy chains of the ADC using LC-MS to verify successful conjugation.

-

Free Drug Analysis: Quantify the amount of residual, unconjugated this compound in the final ADC preparation using RP-HPLC.

-

-

Storage:

-

After characterization, sterile-filter the final ADC product through a 0.22 µm filter and store at 2-8°C for short-term use or at -80°C for long-term storage.

-

Protocol 4: In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the newly synthesized ADC on cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Purified ADC, unconjugated mAb, and free Exatecan

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer or plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ADC, unconjugated mAb (as a negative control), and free Exatecan in the cell culture medium.

-

Treat the cells with the different concentrations of the compounds and incubate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

-

Viability Assessment:

-

After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Record the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

-

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its design, incorporating the potent topoisomerase I inhibitor Exatecan and a hydrophilic, cleavable PEGylated linker, offers the potential to create highly effective and well-tolerated cancer therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug developers to successfully synthesize, characterize, and evaluate ADCs using this compound. As with any ADC development program, optimization of the conjugation conditions and thorough analytical characterization are paramount to achieving a final product with the desired quality attributes and therapeutic potential.

Application Note: Determination of Conjugation Efficiency for Protein PB089

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug development, the conjugation of molecules to proteins, such as antibodies or other targeting moieties, is a cornerstone for creating advanced therapeutics like antibody-drug conjugates (ADCs). The efficacy and safety of these bioconjugates are critically dependent on the precise control and characterization of the conjugation process. A key parameter in this process is the conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) or degree of labeling (DOL), which quantifies the average number of molecules conjugated to each protein.[1][] Inconsistent or poorly characterized conjugation can lead to variability in potency, altered pharmacokinetic profiles, and potential toxicity.[1]

This application note provides detailed protocols for determining the conjugation efficiency of a hypothetical protein, PB089, conjugated with a small molecule payload. The methods described herein are broadly applicable to various bioconjugation projects and utilize common analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols